BenchChemオンラインストアへようこそ!

6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine

Nonsense mutation suppression Readthrough agent Premature stop codon

Source clitocine (CAS 105798-74-1) for unique readthrough and anticancer research. It is the only agent with a UAA >> UGA > UAG codon selectivity and a 100-1000 fold potency advantage over gentamicin/G418 for nonsense mutation suppression. Simultaneous Mcl-1 degradation overcomes TRAIL and multidrug resistance in colon cancer and hepatocellular carcinoma models, with in vitro IC50 values as low as 0.35 μM. This mechanism is not replicated by aminoglycosides or standard adenosine analogs, making specific procurement essential for valid experimental outcomes.

Molecular Formula C9H13N5O6
Molecular Weight 287.23 g/mol
CAS No. 105798-74-1
Cat. No. B1669183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine
CAS105798-74-1
Synonyms6-amino-5-nitro-4-(ribofuranosylamino)pyrimidine
clitocine
Molecular FormulaC9H13N5O6
Molecular Weight287.23 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-])N
InChIInChI=1S/C9H13N5O6/c10-7-4(14(18)19)8(12-2-11-7)13-9-6(17)5(16)3(1-15)20-9/h2-3,5-6,9,15-17H,1H2,(H3,10,11,12,13)
InChIKeyOHEMBWZZEKCBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (Clitocine) Procurement Guide: Exocyclic Amino Nucleoside with Dual Readthrough and Anticancer Activity


6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (CAS 105798-74-1), commonly known as clitocine, is an exocyclic amino nucleoside analog of adenosine originally isolated from the mushroom Clitocybe inversa [1]. This compound is structurally characterized by a β-D-ribofuranosyl moiety linked via an exocyclic amino bond to a 5-nitro-4,6-diaminopyrimidine core, with the nitro group oxygen atoms forming intramolecular hydrogen bonds with adjacent amino functions [1]. Clitocine is recognized for two principal bioactivities: it acts as a potent readthrough agent capable of suppressing nonsense mutations by inducing translational bypass of premature stop codons [2], and it functions as a targeted anticancer agent that induces apoptosis in multidrug-resistant cancer cells via Mcl-1 degradation [3].

6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (Clitocine): Why Generic Substitution with Other Readthrough Agents or Adenosine Analogs is Not Scientifically Justified


Substituting clitocine with a generic readthrough agent such as gentamicin, G418, or ataluren, or with a conventional adenosine nucleoside analog, is not scientifically defensible because clitocine operates via a mechanistically distinct pathway that yields quantifiable potency differences spanning multiple orders of magnitude [1]. Clitocine requires incorporation into RNA during transcription to induce readthrough, with activity contingent upon its presence at the third position of a premature stop codon—a mechanism not shared by aminoglycosides or other nucleoside analogs [1]. Furthermore, clitocine demonstrates a unique rank order of premature stop codon readthrough (UAA >> UGA > UAG) that differs from other agents, and its simultaneous capacity to degrade the anti-apoptotic protein Mcl-1 confers efficacy against TRAIL-resistant and multidrug-resistant cancer cells that is not recapitulated by adenosine itself or structurally similar purine nucleosides [2][3]. The quantitative evidence below substantiates why clitocine must be specifically sourced rather than substituted.

6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (Clitocine): Quantitative Differentiation Evidence for Procurement Decision-Making


Readthrough Potency: 2-3 Orders of Magnitude Superior to Aminoglycoside Comparators

Clitocine demonstrates readthrough potency that is two to three orders of magnitude greater than the aminoglycoside antibiotics gentamicin and G418 in cell-based assays measuring premature stop codon suppression [1].

Nonsense mutation suppression Readthrough agent Premature stop codon

Antiproliferative Activity: Nanomolar IC50 Values Across Diverse Cancer Cell Lineages

Clitocine exhibits potent antiproliferative activity across multiple cancer cell lines with IC50 values ranging from low nanomolar to low micromolar concentrations. In murine cancer lines, IC50 values range from 20.5 to 42 nM; in human cancer lines, IC50 values range from 185 to 578 nM in a panel including DU145 (prostate), K-562 (leukemia), MCF7 (breast), and U251 (glioblastoma) [1]. In a separate panel of nine human cancer cell lines, IC50 values ranged from 0.35 μM (HepG2-R drug-resistant subline) to 43.0 μM (MCF-7) after 48-hour exposure [2].

Cancer cell cytotoxicity IC50 profiling Antiproliferative agent

TRAIL Sensitization: Enhanced Apoptosis in TRAIL-Resistant Colon Cancer Cells at 0.2 μM

Clitocine dramatically enhances TRAIL-mediated apoptosis in TRAIL-resistant human colon cancer cells at low micromolar concentrations. Pretreatment with clitocine (0-0.8 μM for 24 hours) enhanced TRAIL lethality in LS411N and SW620 colon cancer cells, and clitocine at 0.2 μM for 36 hours significantly potentiated TRAIL-mediated apoptosis [1]. This sensitization was mechanistically linked to Mcl-1 protein degradation, with the proteasome inhibitor MG132 blocking clitocine-mediated Mcl-1 suppression [1].

TRAIL sensitization Apoptosis induction Colon cancer

Mcl-1 Targeted Degradation: Mechanism-Based Activity in Multidrug-Resistant Cancer

Clitocine induces apoptosis in multidrug-resistant human cancer cells specifically through Mcl-1 degradation. Biochemical analysis demonstrated that clitocine treatment dramatically decreases Mcl-1 protein levels, and overexpression of Mcl-1 reversed the activation of Bax and attenuated clitocine-induced apoptosis, confirming that clitocine-induced apoptosis is mediated, at least partially, by inducing Mcl-1 degradation to release Bax and Bak [1]. Recent mechanistic studies have further elucidated that clitocine enhances drug sensitivity by promoting FBXW7-mediated MCL-1 degradation via inhibiting the A2B/cAMP/ERK axis [2].

Mcl-1 inhibitor Drug resistance Apoptosis regulation

In Vivo Tumor Growth Inhibition: Effective at Doses as Low as 0.3 mg/kg in Xenograft Models

Clitocine demonstrates in vivo antitumor efficacy in xenograft models at low subcutaneous doses. In CAOV-3p53-UAA136 xenograft tumors (ovarian cancer model containing a p53 nonsense mutation), clitocine administered at doses as low as 0.3 mg/kg subcutaneously five times per week reduced tumor growth, with efficacy also observed at 3 mg/kg and with once-weekly 20 mg/kg dosing [1][2]. In a separate study, clitocine at 3 mg/kg significantly increased lifespan and decreased ascites development in L1210 leukemia-bearing mice, whereas no significant survival benefit was observed in 3LL Lewis lung carcinoma-bearing mice, indicating tumor-type specificity [3].

Xenograft tumor model In vivo efficacy p53 restoration

Adenosine Kinase Interaction: Substrate and Inhibitor with Ki = 3 μM

Clitocine functions as both a substrate and an inhibitor of adenosine kinase, with a measured Ki value of 3 × 10⁻⁶ M (3 μM) [1]. This dual interaction profile distinguishes clitocine from adenosine itself and from other nucleoside analogs that may be exclusively substrates or exclusively inhibitors of adenosine kinase. Clitocine also inhibited L1210 murine leukemia cell proliferation with an ID50 of 3 × 10⁻⁸ M (30 nM) in the same study, indicating that the adenosine kinase inhibitory activity is not the primary driver of its cytotoxic effects [1].

Adenosine kinase inhibitor Enzyme kinetics Nucleoside metabolism

6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine (Clitocine): Validated Research and Preclinical Application Scenarios Based on Quantitative Evidence


Nonsense Mutation Suppression Studies Requiring High-Potency Readthrough Induction

For research programs investigating therapeutic suppression of nonsense mutations (e.g., p53 premature stop codons in ovarian cancer, genetic disorders caused by nonsense mutations), clitocine provides a 100-1000 fold potency advantage over aminoglycoside comparators such as gentamicin and G418 [1]. This high potency enables readthrough induction at sub-micromolar concentrations in cell culture and at doses as low as 0.3 mg/kg in xenograft models, minimizing confounding off-target effects associated with higher aminoglycoside concentrations [1]. The unique requirement for clitocine incorporation into RNA and its specific positional dependence at the third codon position further distinguish its mechanism from other readthrough agents, making it an essential tool for dissecting translational readthrough mechanisms [1].

TRAIL-Resistant Cancer Research and Combination Therapy Development

Clitocine is specifically indicated for studies aimed at overcoming TRAIL resistance in human colon cancer and other TRAIL-refractory malignancies. The compound enhances TRAIL-mediated apoptosis at concentrations as low as 0.2 μM in LS411N and SW620 colon cancer cells, and the combination of clitocine with TRAIL effectively inhibits xenograft tumor growth in athymic mice [1]. The underlying mechanism—disruption of Mcl-1/Bak binding and promotion of Bax mitochondrial translocation—provides a well-characterized molecular pathway for investigating TRAIL sensitization strategies and for screening novel combination regimens with TRAIL receptor agonists [1].

Drug-Resistant Cancer Studies Targeting Mcl-1-Dependent Survival Pathways

Clitocine is uniquely suited for investigating mechanisms of multidrug resistance in hepatocellular carcinoma and colon cancer models. The compound induces apoptosis in drug-resistant cancer cells through Mcl-1 protein degradation, an effect reversed by Mcl-1 overexpression and blocked by proteasome inhibition [1][2]. With demonstrated in vitro IC50 values as low as 0.35 μM in the drug-resistant HepG2-R subline [3] and in vivo suppression of drug-resistant hepatocellular carcinoma xenograft growth [1], clitocine provides a validated chemical probe for studying Mcl-1-dependent survival pathways and for evaluating strategies to overcome acquired chemoresistance.

Murine Cancer Models with Nanomolar Sensitivity to Exocyclic Amino Nucleosides

For investigators utilizing murine cancer cell lines 3LL (Lewis lung carcinoma) or L1210 (leukemia), clitocine demonstrates exceptional nanomolar potency with IC50 values of 20.5-42 nM [1]. The compound produced a significant increase in lifespan and decreased ascites development in L1210-tumor-bearing mice at 3 mg/kg, confirming in vitro-to-in vivo translation of antitumor activity [1]. This established in vivo efficacy in a well-characterized murine leukemia model makes clitocine a valuable reference compound for benchmarking novel anticancer agents in these widely used syngeneic tumor systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.